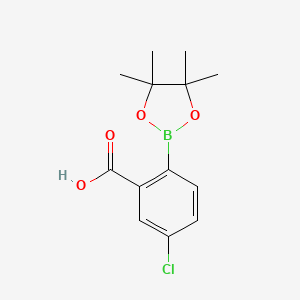

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

Properties

IUPAC Name |

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQQJDZYFXKWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of 5-Chloro-2-halobenzoic Acid

This is the most common and efficient method to prepare 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

$$

\text{5-Chloro-2-bromobenzoic acid} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd Catalyst}} \text{5-Chloro-2-(pinacolboronate)benzoic acid}

$$

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |

| Boron Source | Bis(pinacolato)diboron (B₂Pin₂) |

| Base | Potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃) |

| Solvent | Anhydrous THF or 1,4-dioxane |

| Temperature | 80–100 °C |

| Reaction Time | 12–24 hours |

| Atmosphere | Inert gas (N₂ or Ar) |

- The 5-chloro-2-halobenzoic acid is dissolved in anhydrous solvent under inert atmosphere.

- Bis(pinacolato)diboron and base are added, followed by the palladium catalyst.

- The reaction mixture is heated and stirred until completion, monitored by TLC or HPLC.

- After cooling, the mixture is filtered and purified by silica gel chromatography or recrystallization.

Alternative Approaches

- Direct Esterification: Starting from this compound methyl or ethyl esters, hydrolysis can yield the free acid.

- Grignard Reaction: Less commonly, the boronate ester can be introduced via Grignard reagents followed by protection with pinacol, but this is less efficient and more sensitive to moisture.

- Continuous Flow Synthesis: For industrial scale, continuous flow reactors optimize reaction parameters for higher yield and purity.

Research Findings and Optimization

- Catalyst Selection: Pd(dppf)Cl₂ is often preferred for higher selectivity and yield compared to Pd(PPh₃)₄.

- Base Effects: Potassium acetate provides mild basic conditions that prevent degradation of the boronate ester.

- Solvent Choice: THF is favored for its ability to dissolve reagents and facilitate reaction kinetics.

- Purification: Silica gel chromatography with hexane/ethyl acetate gradients effectively separates the product from side-products.

Data Summary Table

| Aspect | Details |

|---|---|

| Molecular Formula | C13H16BClO4 |

| Molecular Weight | ~276.63 g/mol |

| Starting Materials | 5-Chloro-2-bromobenzoic acid, bis(pinacolato)diboron |

| Catalysts Used | Pd(dppf)Cl₂, Pd(PPh₃)₄ |

| Bases Used | KOAc, Cs₂CO₃ |

| Solvents | THF, 1,4-dioxane |

| Reaction Temperature | 80–100 °C |

| Reaction Time | 12–24 hours |

| Purification Techniques | Column chromatography, recrystallization |

| Typical Yield | 70–90% |

Analytical and Characterization Notes

- NMR Spectroscopy: ^1H NMR shows aromatic protons between δ 7.0–8.0 ppm; methyl groups of the pinacol ester appear at δ ~1.2 ppm.

- Mass Spectrometry: Confirms molecular ion peak corresponding to the boronate ester acid.

- IR Spectroscopy: Characteristic B–O stretch near 1350–1370 cm⁻¹ and carboxylic acid C=O stretch near 1700 cm⁻¹.

- Chromatography: HPLC or TLC used to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO).

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation of the boronic ester group.

Substituted Benzoic Acids: Formed via nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents :

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid serves as a crucial building block in the synthesis of compounds aimed at treating viral infections. Notably, it has been utilized in the preparation of derivatives for the treatment of HIV infection and related diseases .

Neurological Disorders :

Research indicates that derivatives of this compound may be effective in addressing spinal muscular atrophy (SMA) and other neurodegenerative diseases. The compound's ability to form stable complexes with target biomolecules is pivotal in developing therapeutic agents .

Organic Synthesis

Cross-Coupling Reactions :

The compound is employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals .

Synthesis of Heterocycles :

It is also used in the synthesis of heterocyclic compounds, which are essential in developing various pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that can yield high-purity products .

Data Table: Applications Overview

Case Study 1: Antiviral Compound Development

In a study aimed at developing new antiviral agents, researchers synthesized derivatives of this compound. These compounds exhibited significant activity against HIV strains in vitro. The study highlighted the importance of the boron moiety in enhancing bioactivity through improved molecular interactions with viral proteins .

Case Study 2: Neuroprotective Agents

Another research effort focused on synthesizing compounds derived from this boronic acid for potential use in neuroprotection. The derivatives were tested for their ability to modulate cellular pathways involved in neurodegeneration. Results indicated promising neuroprotective effects, suggesting further exploration into their therapeutic potential for conditions like SMA .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with electrophilic species, such as aryl halides, in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Analysis of Boronic Ester Benzoic Acids

Table 2: Commercial Availability and Purity

Biological Activity

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews various studies and findings related to its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C12H16BClO3

- Molecular Weight : 254.52 g/mol

- IUPAC Name : this compound

- CAS Number : 1377503-12-2

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological pathways. It has been studied for its role as a glycosidase inhibitor. The inhibition profile indicates that the compound can exhibit varying degrees of potency against different glycosidases.

Inhibition Potency

The inhibition potency is typically measured using IC50 values (the concentration required to inhibit 50% of the enzyme activity). The following table summarizes the IC50 values for glycosidases:

| Enzyme | IC50 (μM) | Activity Level |

|---|---|---|

| Saccharomyces cerevisiae α-glucosidase | 40 | Moderate |

| Bovine liver β-glucosidase | 175 | Moderate |

| Bovine liver β-galactosidase | 213 | Weak |

These results indicate that this compound exhibits selective inhibition profiles that could be beneficial for therapeutic applications targeting specific glycosidases.

Biological Activities

Research has shown that this compound may possess various biological activities beyond enzyme inhibition. Notably:

-

Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells selectively while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer treatments.

- Case Study : One study reported that compounds similar to this compound displayed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 11 to 38 μM across various cancer cell lines.

- Antiviral Properties : The compound has been explored for its potential in treating viral infections. Its structural analogs have been utilized in synthesizing compounds aimed at HIV treatment.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

- A study published in MDPI noted that borylated compounds similar to this structure exhibited significant inhibitory effects on glycosidases and showed promise as therapeutic agents for metabolic disorders .

- Another investigation into the anticancer properties revealed that certain modifications to the boronate structure enhanced selectivity against cancer cells while maintaining low toxicity towards healthy cells .

Q & A

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or THF. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffered aqueous media (<1% DMSO). Precipitation at pH < 5 is common due to the carboxylic acid group; adjust pH to 7–8 for stability .

Advanced Research Questions

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this boronate ester?

- Methodological Answer : Regioselectivity challenges arise due to competing coupling sites on polyhalogenated arenes. Strategies include:

- Catalyst Screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced selectivity.

- Temperature Control : Lower reaction temperatures (50–60°C) reduce side reactions.

- Protecting Groups : Temporarily protect the carboxylic acid with methyl esters to prevent undesired interactions .

- Case Study : Coupling with 2-bromopyridine achieved 85% yield when using Pd(dtbpf)Cl₂ at 60°C in THF .

Q. How can contradictory data on hydrolytic stability be resolved?

- Methodological Answer : Hydrolysis of the boronate ester under aqueous conditions is pH-dependent. Conflicting stability reports may stem from:

- pH Variability : Stability decreases at pH > 9 (boronate ester hydrolysis) or pH < 4 (carboxylic acid protonation). Use buffered solutions (pH 6–8) for optimal stability .

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent moisture-induced degradation. Monitor via <sup>11</sup>B NMR for hydrolysis byproducts .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the boronate ester’s electronic structure. Key parameters:

Q. How does the chlorine substituent impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : The chloro group at position 5 enhances lipophilicity (logP +0.5) and influences target binding via steric/electronic effects. SAR studies suggest:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.